Bcl-2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31N7O3S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

4-[2-[4-[5-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]sulfanyl-1,3,4-oxadiazol-2-yl]phenoxy]ethyl]morpholine |

InChI |

InChI=1S/C27H31N7O3S/c1-32-10-12-34(13-11-32)24-26(29-23-5-3-2-4-22(23)28-24)38-27-31-30-25(37-27)20-6-8-21(9-7-20)36-19-16-33-14-17-35-18-15-33/h2-9H,10-19H2,1H3 |

InChI Key |

BPAWXOGUEIIURA-UHFFFAOYSA-N |

Canonical SMILES |

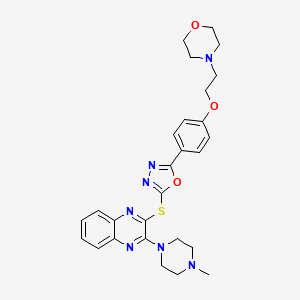

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2SC4=NN=C(O4)C5=CC=C(C=C5)OCCN6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bcl-2-IN-9 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl-2-IN-9 is a novel pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its biochemical and cellular activities. This compound induces apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2, thereby disrupting the cellular machinery that prevents programmed cell death. This document furnishes detailed experimental protocols for assays relevant to the characterization of Bcl-2 inhibitors, alongside quantitative data for this compound and illustrative diagrams of the pertinent signaling pathways.

Introduction to the Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This family is comprised of both anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, including the effector proteins Bax and Bak, and the BH3-only proteins (e.g., Bad, Bid, Puma, Noxa).[3][4] In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic effector proteins, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[5] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins. This leads to Bax/Bak activation, MOMP, and the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to controlled cell death.[6][7]

Mechanism of Action of this compound

This compound is a quinoxaline-1,3,4-oxadiazole hybrid derivative that functions as a pro-apoptotic Bcl-2 inhibitor.[8] Its primary mechanism of action is the down-regulation of Bcl-2 protein expression.[8] By reducing the cellular levels of the key anti-apoptotic protein Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins. This leads to an increase in the pool of free Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to MOMP and the initiation of the caspase cascade.

The downstream effects of this compound treatment in sensitive cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, include the characteristic morphological changes associated with apoptosis, namely chromatin compaction and nuclear fragmentation.[9]

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Bcl-2 Inhibition) | - | 2.9 µM | [10] |

| Cell Viability (48h) | HL-60 | 28.9% at 10 µM | [9] |

| Cell Viability (48h) | WI-38 | 91% at 10 µM | [9] |

Signaling Pathways and Experimental Workflows

Bcl-2-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of Bcl-2 in the regulation of apoptosis and the proposed point of intervention for this compound.

Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a Bcl-2 inhibitor like this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

-

Cancer cell line (e.g., HL-60) and normal cell line (e.g., WI-38)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Fluorescence Polarization (FP) Assay for Bcl-2 Binding

This assay measures the direct binding of an inhibitor to Bcl-2 by competing with a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

This compound

-

384-well, black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the Bcl-2/fluorescent peptide solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are activated during apoptosis.

Materials:

-

Cells treated with this compound or vehicle control

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed and treat cells with this compound in a white-walled 96-well plate as described in the cell viability assay protocol.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Western Blot for Bcl-2 and Cleaved Caspase-3

This protocol allows for the detection of changes in the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Conclusion

This compound is a promising pro-apoptotic agent that induces cell death in cancer cells by down-regulating the expression of the anti-apoptotic protein Bcl-2. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery who are interested in the study and development of novel Bcl-2 inhibitors. Further investigation into the selectivity profile of this compound against other Bcl-2 family members and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: The Role of BH3 Mimetics in Programmed Cell Death, Exemplified by the Bcl-2 Inhibitor Venetoclax

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "Bcl-2-IN-9" did not yield specific data in comprehensive searches. Therefore, this guide utilizes the well-characterized, clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative example to provide an in-depth technical overview of this class of compounds.

Introduction: The Bcl-2 Family and Programmed Cell Death

Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1] This family is composed of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which promote cell survival, and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, PUMA, BAD), which act as sensors of cellular stress.[2][3]

In healthy cells, anti-apoptotic proteins like Bcl-2 sequester the effector proteins BAX and BAK, preventing their activation.[1] Upon receiving apoptotic stimuli, BH3-only proteins are activated. They bind to the anti-apoptotic proteins, displacing BAX and BAK.[4] Liberated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[2] This is the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, triggering the activation of a cascade of caspases that execute cellular demise.[4]

In many hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL), the overexpression of Bcl-2 is a key survival mechanism, allowing cancer cells to evade apoptosis.[5][6] This makes Bcl-2 a prime therapeutic target. BH3 mimetic drugs, like Venetoclax, are designed to mimic the action of BH3-only proteins, thereby restoring the cell's natural apoptotic pathway.[3]

Venetoclax (ABT-199): A Potent and Selective Bcl-2 Inhibitor

Venetoclax is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[6] It binds with high affinity to the BH3-binding groove of Bcl-2, a site crucial for its sequestration of pro-apoptotic proteins.[2]

Mechanism of Action

Venetoclax selectively occupies the BH3-binding groove of Bcl-2, competitively displacing pro-apoptotic BH3-only proteins like BIM.[2][4] This frees BAX and BAK, which can then activate, oligomerize, and permeabilize the outer mitochondrial membrane.[2] The subsequent release of cytochrome c initiates the caspase cascade, leading to rapid and efficient apoptosis.[4] A key feature of this mechanism is its ability to induce cell death independently of the tumor suppressor protein p53, which is often mutated or deleted in high-risk cancers.[6]

Quantitative Data

The efficacy of Venetoclax is demonstrated through its high binding affinity for Bcl-2 and its potent cytotoxic activity in Bcl-2-dependent cell lines and clinical settings.

Binding Affinity

Venetoclax exhibits sub-nanomolar binding affinity for Bcl-2 and is significantly less active against other Bcl-2 family members, which contributes to its favorable safety profile, particularly the reduced risk of thrombocytopenia compared to dual Bcl-2/Bcl-xL inhibitors.[7]

| Protein | Binding Affinity (Ki) |

| Bcl-2 | < 0.01 nM |

| Bcl-xL | 48 nM |

| Bcl-w | 245 nM |

| Mcl-1 | > 444 nM |

| Table 1: Binding affinities of Venetoclax for Bcl-2 family proteins.[7] |

In Vitro Cytotoxicity

The sensitivity of cancer cell lines to Venetoclax correlates with high Bcl-2 expression.

| Cell Line (Cancer Type) | IC50 / EC50 | Time Point |

| RS4;11 (Acute Lymphoblastic Leukemia) | 8 nM (EC50) | 48 h |

| OCI-AML3 (Acute Myeloid Leukemia) | ~11 nM (IC50) | 72 h |

| MOLM13 (Acute Myeloid Leukemia) | ~200 nM (IC50) | 72 h |

| CHP126 (Neuroblastoma) | 10 nM (IC50) | 72 h |

| SJNB12 (Neuroblastoma) | 210 nM (IC50) | 72 h |

| CLL Primary Samples | 3.0 nM (Average EC50) | 48 h |

| Table 2: In vitro cytotoxic activity of Venetoclax in various cancer cell lines.[7][8][9] |

Clinical Efficacy in Relapsed/Refractory CLL

Clinical trials have demonstrated high response rates in patients with relapsed or refractory CLL, including those with poor prognostic features.

| Patient Cohort | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |

| All Patients (Pooled Analysis) | 75% | 22% |

| Patients with 17p Deletion | 79.4% | 7.5% |

| "Real-world" Study | 72% | 19.4% |

| Table 3: Clinical efficacy of Venetoclax monotherapy in patients with relapsed/refractory CLL.[10][11][12] |

Key Experimental Protocols

Assessing the pro-apoptotic activity of Bcl-2 inhibitors involves a variety of standard and specialized laboratory techniques.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This is the gold-standard method for quantifying apoptosis via flow cytometry. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Detailed Protocol:

-

Cell Preparation:

-

Culture cells (e.g., 1 x 10⁶ cells/mL) and treat with desired concentrations of Venetoclax or a vehicle control (DMSO) for a specified time (e.g., 4, 24, or 48 hours).

-

Harvest cells, including both adherent and floating populations. Centrifuge at 300-600 x g for 5 minutes.

-

Wash the cell pellet twice with cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

-

-

PI Staining and Analysis:

-

Add 400 µL of 1X Binding Buffer to the tube.

-

Add 5 µL of PI Staining Solution (e.g., 1 mg/mL stock).[1]

-

Analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with a Bcl-2 inhibitor. This can confirm on-target effects (e.g., no change in Bcl-2 protein level itself) and investigate mechanisms of resistance (e.g., upregulation of Mcl-1).[15]

Detailed Protocol:

-

Protein Lysate Preparation:

-

Treat cells with Venetoclax as described above.

-

Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane. Wet transfer at 4°C is recommended for Bcl-2 family proteins.[16]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Mcl-1, anti-BIM, anti-cleaved Caspase-3) overnight at 4°C. Dilute antibody as per manufacturer's recommendation.[17]

-

Wash the membrane 3 times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

BH3 Profiling

BH3 profiling is a functional assay that measures the "priming" of a cell's mitochondria for apoptosis. It assesses how close a cell is to the apoptotic threshold by exposing permeabilized cells to a panel of synthetic BH3 peptides that mimic the action of different BH3-only proteins. The subsequent degree of cytochrome c release or mitochondrial membrane depolarization is measured. Cells that are highly "primed" are dependent on anti-apoptotic proteins like Bcl-2 for survival and are highly sensitive to BH3 mimetics like Venetoclax. The extent of mitochondrial depolarization induced by a BIM BH3 peptide has been shown to correlate with clinical response to Venetoclax.[6][18] This technique can be a powerful predictive biomarker.[19]

Conclusion and Future Directions

The selective inhibition of Bcl-2 by BH3 mimetics like Venetoclax represents a major advancement in the treatment of certain cancers, particularly hematologic malignancies. By directly targeting a core mechanism of cancer cell survival, these agents can induce rapid and deep apoptotic responses. The quantitative data from in vitro and clinical studies underscore the potency and efficacy of this therapeutic strategy.

The experimental protocols outlined here—apoptosis assays, western blotting, and BH3 profiling—are fundamental tools for researchers and drug developers working to understand the mechanism of action, identify predictive biomarkers, and overcome resistance to Bcl-2 inhibitors. Future research will continue to focus on rational combination therapies (e.g., with inhibitors of Mcl-1 or Bcl-xL), the elucidation of resistance mechanisms, and the expansion of this therapeutic approach to a wider range of malignancies.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Growing Role of the BH3 Mimetic Drug Venetoclax in the Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of venetoclax in relapsed chronic lymphocytic leukemia is influenced by disease and response variables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. onclive.com [onclive.com]

- 13. bosterbio.com [bosterbio.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. BH3 profiling identifies BCL-2 dependence in adult patients with early T-cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reduced mitochondrial apoptotic priming drives resistance to BH3 mimetics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Bcl-2-IN-9 and its interaction with Bcl-2 family proteins

Topic: Bcl-2-IN-9 and Its Interaction with Bcl-2 Family Proteins Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel pro-apoptotic agent belonging to a class of quinoxaline-1,3,4-oxadiazole hybrid derivatives. Identified as compound 6e in its primary study, this compound induces apoptosis in cancer cells primarily by downregulating the messenger RNA (mRNA) expression of the key anti-apoptotic protein, B-cell lymphoma 2 (Bcl-2). This mode of action distinguishes it from many well-known Bcl-2 inhibitors that function as BH3 mimetics to directly antagonize the protein's function. This compound demonstrates potent cytotoxic activity against human promyelocytic leukemia (HL-60) cells while exhibiting significantly lower toxicity toward normal human fetal lung fibroblast (WI-38) cells, indicating a favorable selectivity profile. This document provides a comprehensive technical overview of this compound, including its quantitative biological data, detailed experimental protocols, and the elucidated mechanism of action.

Core Mechanism of Action

The primary mechanism by which this compound induces apoptosis is through the targeted reduction of Bcl-2 gene expression. Reverse Transcription Polymerase Chain Reaction (RT-PCR) analysis has demonstrated that treatment with this compound leads to a significant decrease in the levels of Bcl-2 mRNA within cancer cells.[1]

The Bcl-2 protein is a central regulator of the intrinsic apoptotic pathway, functioning to inhibit apoptosis by sequestering pro-apoptotic effector proteins like BAX and BAK. By reducing the cellular concentration of Bcl-2 protein, this compound disrupts this protective mechanism. The resulting stoichiometric imbalance frees BAX and BAK to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in programmed cell death.

Quantitative Biological Data

The biological activity of this compound (compound 6e) and its analogs were evaluated for their ability to inhibit the proliferation of cancer and normal cell lines. The data highlights the potency and selectivity of this compound.

Table 1: In Vitro Cytotoxicity and Selectivity of this compound

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | % Viability @ 10 µM | Selectivity Index (SI)¹ |

|---|---|---|---|---|---|

| This compound (6e) | HL-60 | Human Promyelocytic Leukemia | 2.9 | Not Reported | >3.4 |

| WI-38 | Normal Human Lung Fibroblast | >10 | 91% |

| Doxorubicin (Control) | HL-60 | Human Promyelocytic Leukemia | 0.03 | Not Reported | - |

¹ Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). For this compound, the value is a minimum estimate as the IC₅₀ in WI-38 cells is greater than 10 µM.

Experimental Protocols

The following sections detail the methodologies used to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.

Methodology:

-

Cell Plating: HL-60 or WI-38 cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[2]

-

Compound Addition: After allowing cells to adhere or stabilize (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well and incubated for an additional 4 hours.[2]

-

Formazan Solubilization: The supernatant is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate spectrophotometer.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Analysis of Bcl-2 mRNA Expression (RT-PCR)

This protocol quantifies the relative abundance of Bcl-2 mRNA in cells treated with this compound to confirm the mechanism of action.

Methodology:

-

Cell Treatment: HL-60 cells are cultured to a suitable density and treated with this compound (e.g., at its IC₅₀ concentration) or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a standard method, such as a TRIzol-based reagent or a commercial RNA purification kit. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): The resulting cDNA is used as a template for PCR amplification using gene-specific primers for human Bcl-2 and a housekeeping gene for normalization (e.g., GAPDH or β-actin).

-

Exemplary Human Bcl-2 Primer Set: (Forward) 5'-GAG GATTGTGGCCTTCTTTG-3'; (Reverse) 5'-ACAGCCTGCAGCTTTGTTTC-3'

-

Exemplary Human GAPDH Primer Set: (Forward) 5'-GAAGGTGAAGGTCGGAGTC-3'; (Reverse) 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Analysis: PCR products are resolved by agarose gel electrophoresis and visualized with an intercalating dye (e.g., ethidium bromide). The intensity of the Bcl-2 band is compared to the housekeeping gene band to determine the relative change in expression. For quantitative real-time PCR (qRT-PCR), SYBR Green or a probe-based method is used, and relative expression is calculated using the ΔΔCt method.

Morphological Assessment of Apoptosis (DAPI Staining)

This method is used to visualize the characteristic nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

-

Cell Culture and Treatment: HL-60 cells are grown on glass coverslips or in chamber slides and treated with this compound (e.g., 10 µM) for 48 hours.[1]

-

Fixation: Cells are washed with PBS and fixed with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are washed again with PBS and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional but improves nuclear staining).

-

DAPI Staining: Cells are washed with PBS and incubated with DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS) for 5-10 minutes in the dark.[3]

-

Visualization: Coverslips are mounted onto microscope slides with an anti-fade mounting medium. The nuclear morphology is observed using a fluorescence microscope with a UV excitation filter. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, whereas normal cells exhibit uniformly stained, round nuclei.[1][4]

Conclusion and Future Directions

This compound represents a promising pro-apoptotic compound with a distinct mechanism of action centered on the transcriptional or post-transcriptional downregulation of Bcl-2. Its efficacy against leukemia cells and selectivity over normal cells warrant further investigation. Future research should focus on:

-

Comprehensive Profiling: Evaluating the effect of this compound on the expression of other Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1, BAX, BAK) via Western blot to understand the broader impact on the apoptotic network.

-

Mechanism Elucidation: Investigating the upstream signaling pathways that lead to the specific downregulation of Bcl-2 mRNA.

-

In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models of hematological malignancies.

-

Binding Studies: Although the primary mechanism appears to be downregulation of expression, biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) could definitively rule out or confirm any direct, low-affinity binding to Bcl-2 family proteins.

The development of agents that modulate the expression of key survival proteins like Bcl-2 offers a valuable alternative or complementary strategy to direct protein inhibition in cancer therapy.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

Structural Analysis of the Bcl-2-IN-9 Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of Bcl-2-IN-9, a novel proapoptotic inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The content herein synthesizes available data on its binding characteristics, the molecular interactions governing its activity, and the experimental methodologies crucial for its study. This document is intended to serve as a comprehensive resource for researchers engaged in the structural analysis of Bcl-2 inhibitors and the development of novel anticancer therapeutics.

Introduction to Bcl-2 and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism critical for tissue homeostasis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3] Consequently, Bcl-2 has emerged as a prime target for the development of anticancer drugs.

Bcl-2 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.[1] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to a hydrophobic groove on the surface of Bcl-2, disrupting these protein-protein interactions and thereby inducing apoptosis.

This compound: A Quinoxaline-1,3,4-Oxadiazole Hybrid Inhibitor

This compound is a novel proapoptotic inhibitor of Bcl-2, identified from a series of quinoxaline-1,3,4-oxadiazole hybrid derivatives.[4] Unlike many BH3 mimetic inhibitors that directly compete for the BH3 binding groove, this compound has been shown to mediate apoptosis by down-regulating the expression of Bcl-2 in cancer cells.[4]

Quantitative Binding and Activity Data

The following table summarizes the reported in vitro activity of this compound and its analogs against the human leukemia cell line HL-60. The primary mechanism of action is attributed to the downregulation of Bcl-2 expression.[5]

| Compound | Chemical Scaffold | Target Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |

| This compound (6e) | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 2.9 | Downregulation of Bcl-2 expression | ,[4] |

| Analog 6a | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 4.1 | Downregulation of Bcl-2 expression | |

| Analog 6b | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.5 | Downregulation of Bcl-2 expression | |

| Analog 6c | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.2 | Downregulation of Bcl-2 expression | |

| Analog 6d | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.8 | Downregulation of Bcl-2 expression |

Structural Analysis of the Bcl-2 Binding Site

While the primary mechanism of this compound is the downregulation of Bcl-2 expression, molecular modeling studies have been conducted to predict its binding to the Bcl-2 protein, suggesting potential direct interactions that may contribute to its overall activity. Lacking experimental structural data for a this compound complex, this section will describe the predicted binding mode and provide a general overview of the key features of the Bcl-2 binding groove based on crystal structures with other ligands.

The anti-apoptotic Bcl-2 proteins possess a conserved hydrophobic groove that is the binding site for the BH3 domains of pro-apoptotic proteins.[2] This groove is formed by the BH1, BH2, and BH3 domains of Bcl-2.[2]

Molecular Modeling of this compound Binding:

Computational docking studies of quinoxaline-1,3,4-oxadiazole derivatives into the Bcl-2 protein structure (PDB: 4AQ3) have been performed to elucidate potential binding interactions.[6] These models predict that compounds like this compound can fit within the hydrophobic pocket of Bcl-2.[6] The predicted binding mode suggests that the inhibitor orients its functional groups to form interactions with key residues within the binding groove.

Signaling Pathway of Bcl-2 Mediated Apoptosis

Experimental Protocols

This section details the key experimental methodologies for the characterization of Bcl-2 inhibitors, including the specific assays used to evaluate this compound and general protocols for biophysical and structural analyses.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Protocol for HL-60 Cells:

-

Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for 72 hours at 37°C.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[8]

-

Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[8]

Quantification of Bcl-2 mRNA by RT-PCR

Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of a specific gene, in this case, Bcl-2, to determine the effect of an inhibitor on its expression.[5][9]

General Protocol:

-

RNA Isolation: Isolate total RNA from treated and untreated cells using a suitable RNA purification kit.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using primers specific for Bcl-2 and a housekeeping gene (e.g., β-actin) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Cycling Conditions: A typical PCR program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the relative quantification of Bcl-2 mRNA levels using the ΔΔCt method.[10]

Experimental Workflow for Inhibitor Characterization

Biophysical Characterization of Binding

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. A purified Bcl-2 protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index upon binding is measured to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Fluorescence Polarization (FP) Assay: FP is a solution-based, homogeneous technique used to measure molecular binding. A fluorescently labeled BH3 peptide is used as a tracer. In the unbound state, the tracer tumbles rapidly, resulting in low polarization. Upon binding to the larger Bcl-2 protein, its tumbling is slowed, leading to an increase in polarization. Unlabeled inhibitors compete with the tracer for binding to Bcl-2, causing a decrease in polarization, which can be used to determine the inhibitor's binding affinity (Ki or IC50).

High-Resolution Structural Analysis

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of protein-ligand complexes. Crystals of the Bcl-2 protein in complex with the inhibitor are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. This provides detailed insights into the specific molecular interactions at the binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the structure of protein-ligand complexes in solution. It is particularly useful for studying the dynamics of the interaction and mapping the binding site by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

Logical Relationship in Structural Analysis

Conclusion

This compound represents a promising class of Bcl-2 inhibitors with a primary mechanism of action involving the downregulation of Bcl-2 expression. While experimental structural data on its direct binding to Bcl-2 is currently unavailable, molecular modeling provides valuable insights into its potential interaction with the protein's hydrophobic groove. Further biophysical and structural studies are warranted to fully elucidate the molecular details of its interaction and to guide the development of more potent and selective inhibitors of the quinoxaline-1,3,4-oxadiazole class for cancer therapy. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to advance the structural understanding of this compound and other novel Bcl-2 inhibitors.

References

- 1. rcsb.org [rcsb.org]

- 2. X-ray and NMR structure of human Bcl-xL, an inhibitor of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. [Real-time quantitative RT-PCR for the detection of bcl-2 mRNA expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.12. Real Time-PCR Assay for p38MAPK, BCL-2 and BAX [bio-protocol.org]

Bcl-2-IN-9 as a chemical probe for apoptosis research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-9 is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a key regulator of the intrinsic apoptosis pathway, Bcl-2 is a compelling target in cancer therapy, where its overexpression allows cancer cells to evade programmed cell death. This compound has emerged as a valuable chemical probe for investigating the roles of Bcl-2 in apoptosis and for the potential development of new anti-cancer therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in apoptosis research.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the function of the anti-apoptotic Bcl-2 protein. It has been shown to mediate apoptosis by down-regulating the expression of Bcl-2 in cancer cells[1]. This down-regulation disrupts the delicate balance between pro- and anti-apoptotic proteins at the mitochondrial outer membrane.

Normally, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing and forming pores in the mitochondrial membrane. By reducing Bcl-2 levels, this compound liberates Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death[1]. Studies have shown that the use of this compound leads to chromatin compaction and nuclear fragmentation, which are hallmark features of apoptosis[1].

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its activity and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.9 µM | Inhibition of Bcl-2 | [1][2][3][4] |

| Cell Line | Treatment Conditions | Effect | Reference |

| HL-60 (Human promyelocytic leukemia) | 10 µM, 48 hours | Suppressed cell growth and viability to 28.9% | [1] |

| WI-38 (Human lung fibroblast) | 10 µM, 48 hours | Low cytotoxic effects (91% cell viability) | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines, such as HL-60.

Materials:

-

This compound

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment with this compound.

Materials:

-

This compound

-

Leukemia cells (e.g., HL-60)

-

Complete medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed leukemia cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot for Bcl-2 Expression

This protocol is for determining the effect of this compound on the protein expression levels of Bcl-2.

Materials:

-

This compound

-

Cancer cells (e.g., HL-60)

-

Complete medium

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against Bcl-2

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time point.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the Bcl-2 band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for In Vitro Bcl-2 Inhibition in Cancer Cells using Bcl-2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in programmed cell death.[1][2][3] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that maintain a delicate balance between cell survival and death.[1][3][4] In many forms of cancer, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor development and resistance to conventional therapies.[1][5][6]

Bcl-2 inhibitors are a class of targeted therapies designed to restore the normal apoptotic process in cancer cells by selectively binding to and neutralizing anti-apoptotic Bcl-2 proteins.[5] This action releases pro-apoptotic proteins, which can then initiate the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[2][5] Bcl-2-IN-9 is a small molecule inhibitor of Bcl-2 that serves as a valuable tool for investigating the role of Bcl-2 in cancer cell survival and for evaluating the potential of Bcl-2 inhibition as a therapeutic strategy.

These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including methods for assessing cell viability, apoptosis induction, and the molecular mechanisms of action.

Bcl-2 Signaling Pathway in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins at the mitochondrial outer membrane. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak, preventing their activation. In response to cellular stress or developmental cues, BH3-only proteins are upregulated and bind to the anti-apoptotic Bcl-2 members, liberating Bax and Bak. This allows Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 4. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Bcl-2-IN-9 in Leukemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-9 is a novel pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Overexpression of Bcl-2 is a key survival mechanism for many hematological malignancies, including various forms of leukemia, making it a prime therapeutic target. This compound has demonstrated in vitro efficacy against human leukemia cell lines, such as HL-60, by down-regulating the expression of Bcl-2 and inducing apoptosis.[1][2] These application notes provide a detailed overview and protocols for the preclinical evaluation of this compound in animal models of leukemia, offering a framework for assessing its in vivo efficacy, pharmacokinetics, and toxicity.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline |

| Molecular Formula | C27H31N7O3S |

| Molecular Weight | 533.6 g/mol |

| CAS Number | 2490542-33-9 |

| In Vitro Activity | IC50 of 2.9 μM against HL-60 cells |

Mechanism of Action

Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4] this compound is reported to down-regulate the expression of Bcl-2, thereby liberating pro-apoptotic proteins.[1][2] This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of leukemia cells.

Animal Model Studies for Leukemia: Application Notes

The following sections outline a hypothetical study design for evaluating this compound in a leukemia animal model. This is based on established protocols for other Bcl-2 inhibitors and the known in vitro activity of this compound against the HL-60 cell line.

Recommended Animal Model

For a subcutaneous xenograft model, immunodeficient mice such as NOD/SCID or athymic BALB/c nude mice are recommended. For a disseminated leukemia model, NSG (NOD scid gamma) mice are preferred due to their enhanced ability to support the engraftment of human hematopoietic cells.

Cell Line Selection

The HL-60 human promyelocytic leukemia cell line is a suitable choice, as it has been shown to be sensitive to this compound in vitro.[1][2] For in vivo imaging, HL-60 cells can be transduced with a luciferase reporter gene.

Experimental Protocols

Protocol 1: Subcutaneous HL-60 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HL-60 xenograft mouse model.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Matrigel

-

6-8 week old female NOD/SCID mice

-

This compound

-

Vehicle (e.g., 60% Phosal 50PG, 30% PEG-400, 10% ethanol)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before implantation.

-

Cell Preparation: On the day of implantation, harvest the cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[5]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][7]

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution orally (p.o.) or intraperitoneally (i.p.) daily.

-

This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 25-100 mg/kg, based on tolerability studies) via the same route and schedule as the vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

-

Monitor body weight three times a week as an indicator of toxicity.

-

Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights. Tumor samples can be used for further analysis (e.g., immunohistochemistry for Bcl-2 expression, TUNEL assay for apoptosis).

Protocol 2: Disseminated Leukemia Model (Systemic Engraftment)

Objective: To assess the efficacy of this compound in a systemic HL-60 leukemia model.

Materials:

-

Luciferase-expressing HL-60 cells

-

6-8 week old female NSG mice

-

This compound and vehicle

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

-

Flow cytometer and antibodies (e.g., human CD45)

Procedure:

-

Cell Preparation: Prepare luciferase-expressing HL-60 cells as described in Protocol 1.

-

Leukemia Induction: Inject 5 x 10^6 HL-60 cells in 200 µL of sterile PBS into the tail vein of each NSG mouse.

-

Engraftment Confirmation: Monitor leukemia engraftment by bioluminescence imaging (BLI) weekly. Once a detectable and consistent BLI signal is observed (typically 7-14 days post-injection), randomize the mice into treatment groups.

-

Treatment Administration: Administer this compound or vehicle as described in Protocol 1.

-

Efficacy Evaluation:

-

Monitor leukemia burden weekly using BLI.

-

Collect peripheral blood samples periodically to quantify the percentage of human leukemia cells (hCD45+) by flow cytometry.

-

Monitor animal health and body weight regularly.

-

-

Survival Analysis: Monitor the mice for signs of disease progression and record survival data. The primary endpoint is overall survival.

Data Presentation (Illustrative Data)

The following tables present hypothetical data that could be generated from the described animal model studies.

Table 1: Effect of this compound on Subcutaneous HL-60 Xenograft Growth

| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SEM) |

| Vehicle Control | 125 ± 15 | 1850 ± 210 | - | 1.9 ± 0.2 |

| This compound (50 mg/kg) | 128 ± 18 | 750 ± 95 | 60 | 0.8 ± 0.1 |

Table 2: Efficacy of this compound in a Disseminated HL-60 Leukemia Model

| Treatment Group | Median Survival (days) | % Increase in Lifespan | % hCD45+ in Peripheral Blood (Day 28) (Mean ± SEM) |

| Vehicle Control | 25 | - | 45 ± 5 |

| This compound (50 mg/kg) | 40 | 60 | 15 ± 3 |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in leukemia animal models. While in vivo data for this compound is not yet published, the protocols are based on established methodologies for similar compounds and the known in vitro activity of this compound. These studies are crucial for determining the therapeutic potential of this compound and guiding its further development as a potential anti-leukemia agent. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose of this compound for efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced proliferation inhibition of HL60 cells treated by synergistic all- trans retinoic acid/blue light/nanodiamonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04093H [pubs.rsc.org]

- 6. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. reactionbiology.com [reactionbiology.com]

Applications of Bcl-2 Inhibition in Neuroblastoma Research: Application Notes and Protocols

Introduction to Bcl-2 Inhibition in Neuroblastoma

Neuroblastoma, a common pediatric solid tumor, often exhibits resistance to conventional therapies, leading to poor outcomes in high-risk patients. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] In many neuroblastoma tumors, the anti-apoptotic protein Bcl-2 is overexpressed, sequestering pro-apoptotic proteins like Bim and preventing the activation of the apoptotic cascade.[1][2][3] This makes Bcl-2 an attractive therapeutic target. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can disrupt the Bcl-2/Bim interaction, unleashing the apoptotic machinery and leading to cancer cell death.[1][2]

Key Applications in Neuroblastoma Research

The study of Bcl-2 inhibitors in neuroblastoma research encompasses a range of applications, from fundamental mechanistic studies to preclinical evaluation of therapeutic potential.

-

Induction of Apoptosis: Assessing the ability of Bcl-2 inhibitors to induce programmed cell death in neuroblastoma cell lines.

-

Sensitization to Chemotherapy: Investigating the synergistic effects of Bcl-2 inhibitors with standard-of-care chemotherapeutic agents.

-

Overcoming Drug Resistance: Evaluating the potential of Bcl-2 inhibition to restore sensitivity in chemoresistant neuroblastoma models.

-

In Vivo Efficacy: Determining the anti-tumor activity of Bcl-2 inhibitors in preclinical xenograft and patient-derived xenograft (PDX) models of neuroblastoma.

-

Biomarker Discovery: Identifying molecular markers that predict sensitivity or resistance to Bcl-2 inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Representative Bcl-2 Inhibitor in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | Bcl-2 Expression | IC50 (nM) - 72h |

| SK-N-BE(2) | Amplified | High | 50 |

| IMR-32 | Amplified | High | 80 |

| Kelly | Amplified | High | 120 |

| SH-SY5Y | Non-amplified | Moderate | 500 |

| SK-N-AS | Non-amplified | Low | >1000 |

Table 2: Synergistic Effects of a Representative Bcl-2 Inhibitor with Doxorubicin

| Cell Line | Doxorubicin IC50 (nM) | Bcl-2 Inhibitor (100 nM) + Doxorubicin IC50 (nM) | Combination Index (CI)* |

| SK-N-BE(2) | 25 | 8 | < 1 (Synergistic) |

| SH-SY5Y | 40 | 25 | < 1 (Synergistic) |

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Bcl-2 inhibitor in neuroblastoma cell lines.

Materials:

-

Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bcl-2 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by a Bcl-2 inhibitor.

Materials:

-

Neuroblastoma cells

-

Bcl-2 inhibitor

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the Bcl-2 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of key apoptotic proteins following treatment with a Bcl-2 inhibitor.

Materials:

-

Neuroblastoma cells

-

Bcl-2 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bim, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the Bcl-2 inhibitor as described in Protocol 2.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Look for the appearance of cleaved PARP and cleaved Caspase-3 as indicators of apoptosis.

Visualizations

Caption: Bcl-2 signaling pathway in neuroblastoma.

Caption: Mechanism of action of a Bcl-2 inhibitor.

Caption: Preclinical evaluation workflow.

References

Application Notes and Protocols for Bcl-2-IN-9 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-9 is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. With an IC50 value of 2.9 μM, this compound demonstrates promising potential in cancer research by selectively targeting leukemia cells and inducing apoptosis through the down-regulation of Bcl-2 expression. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation for in vivo studies, designed to aid researchers in preclinical drug development.

Data Presentation

Physicochemical and In Vitro Efficacy Data for this compound

| Parameter | Value | Reference |

| Target | Bcl-2 | [1][2] |

| IC50 | 2.9 μM | [1][2] |

| Mechanism of Action | Down-regulates Bcl-2 expression, inducing apoptosis. | [1] |

| Cellular Activity | Suppresses growth and viability of HL-60 cells to 28.9% at 10 μM after 48 hours. Causes chromatin compaction and nuclear fragmentation. | [1] |

| Selectivity | Exhibits high selectivity against leukemia cells with low cytotoxic effects on normal WI-38 cells (91% viability at 10 μM). | [1] |

General Solubility and Formulation Parameters for Bcl-2 Inhibitors

Note: Specific quantitative solubility data for this compound is not publicly available. The following table is based on general characteristics of quinoxaline-1,3,4-oxadiazole derivatives and common formulations for other poorly soluble Bcl-2 inhibitors.

| Solvent / Vehicle Component | Role in Formulation | General Observations for Similar Compounds | Recommended Starting Concentration |

| Dimethyl Sulfoxide (DMSO) | Primary solvent | Good solubility for many organic small molecules. | Up to 10% of final volume |

| Polyethylene Glycol 300 (PEG300) | Co-solvent, viscosity enhancer | Frequently used to improve solubility of hydrophobic compounds. | 30-60% of final volume |

| Tween-80 (Polysorbate 80) | Surfactant, emulsifier | Prevents precipitation and improves stability of the formulation. | 5-10% of final volume |

| Saline (0.9% NaCl) | Vehicle | Used as the final diluent to achieve the desired concentration and isotonicity. | q.s. to final volume |

| Corn Oil | Lipid-based vehicle | Alternative for oral or subcutaneous administration. | As required |

Signaling Pathway

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[3] It functions by sequestering pro-apoptotic proteins such as Bax and Bak, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[3] The release of cytochrome c from the mitochondria is a key event that triggers the caspase cascade, leading to programmed cell death. Bcl-2 inhibitors, like this compound, disrupt the interaction between Bcl-2 and pro-apoptotic proteins, freeing Bax and Bak to initiate apoptosis.

Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of this compound Formulation for In Vivo Administration (General Protocol)

Disclaimer: The following protocol is a general guideline for formulating poorly soluble compounds for in vivo use and has not been specifically validated for this compound. Optimization may be required based on the specific experimental needs and animal model.

Materials:

-

This compound stock solution in DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile, low-protein binding tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

-

Calculate the required volume of each component based on the desired final concentration of this compound and the total volume of the formulation.

-

In a sterile tube, add the calculated volume of the this compound DMSO stock solution.

-

Add the calculated volume of PEG300 to the tube. Vortex thoroughly until the solution is clear. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution.

-

Add the calculated volume of Tween-80. Vortex again until the solution is homogeneous and clear.

-

Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted.

-

Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal, intravenous, or oral gavage). It is recommended to use the formulation immediately after preparation.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A general workflow for in vivo efficacy studies of this compound.

Conclusion

This compound represents a valuable tool for investigating the role of Bcl-2 in cancer biology and for the preclinical assessment of Bcl-2 inhibition as a therapeutic strategy. The provided protocols offer a starting point for researchers to prepare and utilize this compound in in vivo models. It is crucial to note the general nature of the formulation protocol and the potential need for optimization to ensure the solubility and stability of this compound for specific experimental conditions.

References:

-

Ono, Y., et al. (2020). Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein. Bioorganic Chemistry, 104, 104245.

-

MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Ambeed. (n.d.). Sonrotoclax. Retrieved from --INVALID-LINK--

-

Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071–1080.

References

Application Notes and Protocols for Bcl-2-IN-9 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the administration of Bcl-2-IN-9, a proapoptotic Bcl-2 inhibitor, in mouse models of cancer. Due to the limited availability of specific in vivo data for this compound, this protocol is based on established methodologies for similar Bcl-2 family inhibitors and general principles of preclinical drug administration. Researchers should consider this a foundational guide and may need to optimize parameters for their specific experimental context. This compound acts by down-regulating the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in cancer cells.[1][2][3]

Introduction